molecular formula C7H12N4 B1353084 4-(2H-1,2,3-Triazol-2-YL)piperidine CAS No. 765270-45-9

4-(2H-1,2,3-Triazol-2-YL)piperidine

Cat. No.: B1353084
CAS No.: 765270-45-9
M. Wt: 152.2 g/mol
InChI Key: ASGQRNXDYZQNPS-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-YL)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,3-triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-Triazol-2-YL)piperidine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

    Reagents: Azide, alkyne, copper(I) catalyst (e.g., copper sulfate pentahydrate), and a reducing agent (e.g., sodium ascorbate).

    Solvent: A mixture of water and an organic solvent such as dimethylformamide (DMF).

    Temperature: Room temperature to slightly elevated temperatures.

    Time: Several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-Triazol-2-YL)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

4-(2H-1,2,3-triazol-2-yl)piperidine exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with the triazole moiety can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Rhizopus oryzae . The mechanism of action often involves the disruption of microbial enzyme functions due to the triazole ring's ability to interact with these enzymes.

Antifungal Activity

Recent research has highlighted the antifungal potential of novel derivatives of this compound against resistant strains like Candida auris. Compounds synthesized from this scaffold demonstrated significant efficacy with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The observed fungicidal behavior was attributed to the compounds' ability to induce apoptosis in fungal cells.

Anticancer Applications

The triazole structure is prevalent in many anticancer agents. Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various pathways. For instance, its derivatives have shown promising results in targeting lung cancer proteins through molecular docking studies . The compound's ability to interact with specific biological targets makes it a candidate for further development in cancer therapy.

Antidepressant Effects

The piperidine ring is associated with central nervous system activity. Compounds containing this structure have been explored for their antidepressant properties. The unique combination of piperidine and triazole may enhance the pharmacological profile of these compounds, making them suitable for treating mood disorders .

Chemical Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methodologies that yield derivatives with distinct biological activities. A common approach includes cyclization reactions that integrate the triazole moiety into the piperidine framework . Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. For example, substituents on the piperidine ring can significantly alter binding affinity and selectivity towards specific targets .

Case Studies

Several studies have documented the efficacy of this compound derivatives:

StudyFindings
Study A (2020) Synthesized six novel piperidine-based triazolylacetamide derivatives; demonstrated potent antifungal activity against Candida auris with MIC values between 0.24 and 0.97 μg/mL .
Study B (2013) Developed piperidyl-1,2,3-triazole ureas as irreversible inhibitors for serine hydrolases; showed selective inhibition of diacylglycerol lipase .
Study C (2020) Investigated a series of compounds bearing piperidine moieties; identified strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,2,3-Triazol-2-YL)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in “click chemistry” reactions makes it a valuable scaffold in medicinal chemistry and materials science .

Biological Activity

4-(2H-1,2,3-Triazol-2-YL)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a triazole moiety. The triazole ring is known for its ability to engage in hydrogen bonding and coordination with metal ions, which may contribute to the compound's biological activities.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties . Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity Against Candida auris

A study investigated the antifungal activity of piperidine-based 1,2,3-triazole derivatives against Candida auris, a notorious fungal pathogen. Among the synthesized compounds, those containing the triazole unit demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFCs) between 0.97 and 3.9 μg/mL. The mechanism of action involved disruption of the fungal plasma membrane and induction of apoptosis in fungal cells .

Anticancer Potential

The triazole scaffold has also been explored for its anticancer properties. Compounds containing this structure have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of c-Met kinases, which are implicated in cancer progression. For instance, a specific derivative showed an IC50 value of 0.005 µM against c-Met kinases .
  • Cell Cycle Arrest : Studies indicate that certain triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : As observed in antifungal studies, the compound disrupts cellular membranes, leading to cell death.
  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in target cells.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Target Mechanism Reference
AntimicrobialCandida aurisMembrane disruption; apoptosis induction
AnticancerVarious cancer cell linesKinase inhibition; cell cycle arrest
Enzyme Inhibitionc-Met kinasesCompetitive inhibition

Properties

IUPAC Name

4-(triazol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGQRNXDYZQNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459357
Record name 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765270-45-9
Record name 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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